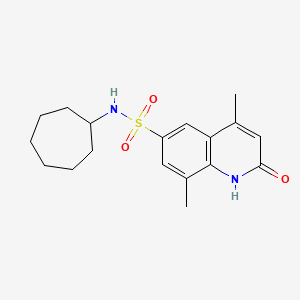![molecular formula C24H29N3O5 B11475083 Methyl 6-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11475083.png)
Methyl 6-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a complex organic compound with a mouthful of a name! Let’s break it down:
Methyl ester: The compound contains a methyl ester group (methyl carboxylate), which is often found in organic molecules.
Tetrahydropyrimidine ring: The core structure consists of a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen atoms.
Substituents: The compound has various substituents, including a dimethoxyphenyl group, an aminoethyl group, and a methylphenyl group.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route could be based on the Biginelli reaction, which combines an aldehyde, an acetoacetate, and urea to form a tetrahydropyrimidine ring. specific details for this compound would require further investigation.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is scarce. It likely remains a research or specialized chemical rather than a commercially produced substance.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including:
Oxidation: Oxidation of the methyl group or other functional groups.
Reduction: Reduction of the carbonyl group or other unsaturated bonds.
Substitution: Substitution reactions at various positions.
Condensation: Formation of larger molecules through condensation reactions.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. Common reagents include Lewis acids, bases, and oxidizing agents.
Major Products: The major products formed during reactions would vary based on the specific reaction type. Predicting exact products without experimental data is challenging.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers may explore derivatives of this compound for potential drug development.
Catalysis: The compound’s structure could inspire new catalysts.
Anticancer Properties: Investigating its effects on cancer cells.
Microbial Activity: Assessing its antimicrobial properties.
Fine Chemicals:
Mechanism of Action
The compound’s mechanism of action remains elusive without specific studies. It likely interacts with cellular targets, affecting biological pathways.
Properties
Molecular Formula |
C24H29N3O5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
methyl 6-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H29N3O5/c1-15-7-5-6-8-17(15)22-21(23(28)32-4)18(26-24(29)27-22)14-25-12-11-16-9-10-19(30-2)20(13-16)31-3/h5-10,13,22,25H,11-12,14H2,1-4H3,(H2,26,27,29) |
InChI Key |
UYJQNANPEPPCGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(NC(=O)N2)CNCCC3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-6-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11475000.png)
![Ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)formamido]-2-{[2-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B11475006.png)
![14-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione](/img/structure/B11475008.png)
![6-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11475015.png)
![2-amino-4,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrrole-3-carbonitrile](/img/structure/B11475017.png)
![1-[2-(4-methoxyphenoxy)phenyl]-1H-tetrazole](/img/structure/B11475020.png)
![4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11475030.png)
![4-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfonyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11475032.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11475039.png)

![7-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475047.png)
![2-{4-[5-Hydroxy-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-7-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11475057.png)
![13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene](/img/structure/B11475059.png)
![6-isobutyl-1-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11475073.png)
